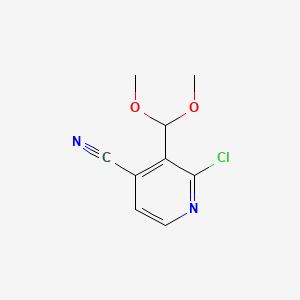

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

Description

BenchChem offers high-quality 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-13-9(14-2)7-6(5-11)3-4-12-8(7)10/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWYBPKJLNAJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674052 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-98-4 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

This guide provides a comprehensive technical overview of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the specialized nature of this compound, detailed experimental data in public literature is limited. Therefore, this document synthesizes the available information for the target compound and provides an in-depth analysis of its closely related precursor, 2-Chloro-3-cyanopyridine, to offer a scientifically grounded and practical resource. The narrative explains the causal relationships in its synthesis, reactivity, and characterization, reflecting field-proven insights.

Introduction and Strategic Importance

Substituted pyridines are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of a chlorine atom, as seen in the subject compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability—a phenomenon sometimes termed the "magic chloro effect".[1] The isonicotinonitrile backbone presents a unique electronic and structural arrangement, while the dimethoxymethyl group, a protected aldehyde, serves as a versatile synthetic handle for further molecular elaboration.

This guide will first detail the known properties of the target compound, 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, before delving into a thorough examination of its common precursor, 2-Chloro-3-cyanopyridine. This comparative approach allows for a deeper understanding of how the functional group transformation (from nitrile to acetal) impacts the molecule's chemical behavior and provides a logical framework for its synthesis and application.

Core Profile: 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

This section outlines the established identification and safety data for the primary compound of interest.

Nomenclature and Identifiers

-

Chemical Name: 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

-

CAS Number: 1186310-98-4[2]

-

Molecular Formula: C₉H₉ClN₂O₂

-

Synonyms: Not widely available.

Physicochemical Properties

Safety and Handling

Vendor-supplied information indicates the following GHS classifications.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Signal Word | Warning | |

| Pictogram | GHS07 |

Handling Protocol:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Foundational Analog: 2-Chloro-3-cyanopyridine

A comprehensive understanding of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile necessitates a detailed review of its parent compound, 2-Chloro-3-cyanopyridine (also known as 2-Chloronicotinonitrile). This molecule is the logical synthetic starting point and its properties provide a crucial baseline for predicting the behavior of its derivatives.

Nomenclature and Identifiers

-

Chemical Name: 2-Chloropyridine-3-carbonitrile[3]

-

Synonyms: 2-Chloro-3-cyanopyridine, 2-Chloronicotinonitrile[4][5]

Physicochemical Properties

This compound is a white to off-white crystalline solid under standard conditions.[4][6][7]

| Property | Value | Source |

| Melting Point | 104-109 °C | [4][6][7] |

| Boiling Point | 257.6 ± 20.0 °C at 760 mmHg | [8] |

| Appearance | White to off-white crystalline powder or flakes | [4][6] |

| Storage | Room temperature, sealed in dry, dark place | [4][6] |

Comprehensive Safety and Handling

2-Chloro-3-cyanopyridine is a hazardous substance requiring stringent safety protocols.

-

GHS Hazard Statements: H301/H311/H331 (Toxic if swallowed, in contact with skin or if inhaled)[4], H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[4][9]

-

Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][9]

-

Storage & Disposal: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4][9]

-

Synthetic Strategy and Mechanistic Insight

The conversion of the nitrile group in 2-Chloro-3-cyanopyridine to the dimethoxymethyl group in the target compound is a multi-step process that relies on fundamental organic transformations. The most logical and controllable pathway proceeds through an aldehyde intermediate.

Proposed Synthetic Pathway

The conversion can be efficiently achieved via reduction of the nitrile to an aldehyde, followed by acetal protection. A Diisobutylaluminium hydride (DIBAL-H) reduction is a standard and high-yielding method for this transformation, as it can be performed at low temperatures to prevent over-reduction to the alcohol.

Caption: Step-by-step workflow for the synthesis protocol.

Protocol: NMR Sample Preparation and Analysis

This protocol ensures high-quality data for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product. [10]2. Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) inside a clean, dry NMR tube. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

-

Standardization: Add a small drop of tetramethylsilane (TMS) as an internal standard (chemical shift reference set to δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with 8-16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary. [10]6. Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the molecular structure.

Applications and Future Directions

As a functionalized heterocyclic building block, 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile holds significant potential in several areas:

-

Pharmaceutical Synthesis: The protected aldehyde is a gateway to numerous functionalities. It can be deprotected and used in reactions like reductive amination to build amine side chains, Wittig reactions to form alkenes, or aldol condensations to create more complex carbon skeletons. These are all critical transformations in the synthesis of biologically active molecules. [7]* Agrochemical Development: The chlorinated pyridine core is a common feature in modern pesticides and herbicides. This compound serves as a valuable intermediate for creating new agrochemical candidates. [7]* Materials Science: Pyridine derivatives are explored for their applications in creating advanced polymers and organic electronic materials. [7] This guide provides a robust framework for understanding, synthesizing, and handling 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile. By leveraging the extensive data available for its precursor and applying fundamental principles of organic chemistry, researchers can confidently incorporate this versatile building block into their discovery and development programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved January 23, 2026, from [Link].

-

PharmaCompass. (n.d.). 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12387736, 2-Chloro-4-methyl-nicotinonitrile. Retrieved January 23, 2026, from [Link].

-

Chemsrc. (2025, August 20). 2-Chloro-3-cyanopyridine. Retrieved January 23, 2026, from [Link].

-

Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331. [Link].

- da Silva, A. J. M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(15), 4483.

Sources

- 1. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma Aldrich 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-Chloro-3-cyanopyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Chloro-3-cyanopyridine | CAS#:6602-54-6 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and agrochemical research, the strategic design of novel molecular entities hinges on the availability of versatile and reactive building blocks. 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile emerges as a compound of significant interest, belonging to the substituted pyridine class of heterocycles. Its unique structural features—a chlorinated pyridine ring, a nitrile group, and a dimethoxymethyl moiety—confer a rich chemical reactivity profile, making it a valuable precursor for the synthesis of a diverse array of more complex molecules. The nitrile group, for instance, is a well-known pharmacophore and a versatile synthetic handle for constructing various nitrogen-containing heterocycles.[1]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile. In the absence of extensive publicly available experimental data for this specific molecule, we will draw upon established analytical principles and comparative data from the closely related and well-characterized compound, 2-Chloro-3-cyanopyridine. The primary objective of this document is to equip researchers, scientists, and drug development professionals with a robust framework for the evaluation and handling of this compound, emphasizing the causal relationships between its structure and its chemical behavior.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The foundational identifiers for 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile are cataloged below.

| Identifier | Value | Source |

| IUPAC Name | 2-Chloro-3-(dimethoxymethyl)pyridine-4-carbonitrile | N/A |

| CAS Number | 1186310-98-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₉ClN₂O₂ | Sigma-Aldrich |

| Molecular Weight | 212.63 g/mol | Sigma-Aldrich |

| Canonical SMILES | COC(OC)c1c(Cl)nccc1C#N | Sigma-Aldrich |

| InChI Key | GJWYBPKJLNAJEQ-UHFFFAOYSA-N | Sigma-Aldrich |

The structural architecture of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is pivotal to its reactivity. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is electron-deficient, which influences the reactivity of its substituents. The chlorine atom at the 2-position and the nitrile group at the 4-position further withdraw electron density, rendering the ring susceptible to nucleophilic substitution reactions. The dimethoxymethyl group at the 3-position, an acetal, is generally stable under neutral and basic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions.[2][3]

Predicted and Comparative Physicochemical Properties

| Property | 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile (Predicted/Inferred) | 2-Chloro-3-cyanopyridine (Experimental Data) | Rationale for Prediction/Inference |

| Physical State | Solid | White to off-white crystalline powder or flakes | The presence of polar functional groups and a relatively rigid structure are conducive to a solid state at room temperature. |

| Melting Point (°C) | Likely lower than 104-109 | 104-109[4][5][6] | The flexible dimethoxymethyl group may disrupt crystal lattice packing compared to the planar nitrile group, leading to a lower melting point. |

| Boiling Point (°C) | > 250 | 257.6 ± 20.0 at 760 mmHg | The increased molecular weight would suggest a higher boiling point, though intermolecular forces also play a significant role. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | Soluble in organic solvents. | The presence of the chloro and nitrile groups, along with the pyridine nitrogen, introduces polarity. The dimethoxymethyl group can also participate in hydrogen bonding. However, the overall molecule remains largely nonpolar, suggesting good solubility in organic solvents and limited aqueous solubility. |

Spectroscopic Characterization: A Predictive Approach

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. Below is a predictive guide to the key spectral features of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and informative.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitrile groups.

-

Acetal Proton: A singlet at approximately δ 5.5-6.0 ppm, corresponding to the methine proton of the dimethoxymethyl group.

-

Methoxy Protons: A singlet at approximately δ 3.3-3.6 ppm, integrating to six protons, corresponding to the two equivalent methoxy groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the carbon skeleton.

-

Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the chlorine and nitrile groups will have characteristic chemical shifts.

-

Nitrile Carbon: A signal around δ 115-120 ppm.[7]

-

Acetal Carbon: A signal around δ 95-105 ppm.

-

Methoxy Carbons: A signal around δ 50-60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-O Stretch: Strong absorption bands in the region of 1050-1150 cm⁻¹ characteristic of the acetal group.

-

C-Cl Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

-

Molecular Ion (M+): An intense peak at m/z corresponding to the molecular weight (212.63). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Expect fragmentation patterns involving the loss of a methoxy group (-OCH₃), the entire dimethoxymethyl group, and potentially the nitrile group.

Reactivity and Stability Profile

The chemical stability and reactivity of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile are dictated by its functional groups.

-

Acetal Group: The dimethoxymethyl group is an acetal, which is stable under neutral and basic conditions.[3] However, it is susceptible to hydrolysis under acidic conditions, which would convert it to the corresponding aldehyde. This property can be exploited for synthetic transformations but also necessitates careful handling and storage to avoid degradation if the acetal form is desired.

-

Chloropyridine Moiety: The chlorine atom on the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles at this position, making it a key site for molecular elaboration.

-

Nitrile Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

Storage and Handling: The compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Given its classification as a solid, standard precautions for handling fine chemicals should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Causality: Impurities disrupt the crystal lattice of a solid, requiring less energy (a lower temperature) to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for compounds intended for biological applications.

Methodology: Shake-Flask Method

-

Sample Preparation: Accurately weigh an excess amount of the compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of purified water (and other relevant aqueous buffers, e.g., pH 5.0, 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).

Causality: The shake-flask method determines the thermodynamic equilibrium solubility, which represents the true solubility of the compound under the specified conditions. It is considered the gold standard for this measurement.

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Analysis: Assign the chemical shifts, coupling constants, and integrations to the corresponding nuclei in the molecular structure.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is often the most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry

-

Sample Introduction: The method of introduction will depend on the type of mass spectrometer. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the source. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC.

-

Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion region clearly.

-

Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Foundation for Further Discovery

2-Chloro-3-(dimethoxymethyl)isonicotinonitrile represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents and agrochemicals. While a comprehensive experimental dataset for this specific molecule is yet to be widely published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging predictive methods, comparative analysis with structurally related compounds, and standardized experimental protocols, researchers can confidently assess its properties, ensuring its effective and safe utilization in their discovery and development pipelines. The methodologies outlined herein are not merely procedural steps but are grounded in the fundamental principles of chemical causality, empowering scientists to not only measure but also to understand the behavior of this versatile building block.

References

-

PubChem. 2-Chloronicotinonitrile. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-Chloro-3-cyanopyridine. [Link]

-

PubChem. 2-Chloro-4-methyl-nicotinonitrile. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

-

Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

NIST WebBook. Butane, 2-chloro-2,3-dimethyl-. [Link]

-

The Royal Society of Chemistry. Ruthenium-Catalyzed Selective α-Deuteration of Nitriles Using D₂O. [Link]

-

ResearchGate. Structural Investigations on the Hydrolysis and Condensation Behavior of Pure and Chemically Modified Alkoxides. 2. Germanium Alkoxides. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF SOME CYANOPYRIDINE DERIVATIVES. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

YouTube. Stability of acetals and hemi-acetals in acid and base. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. [Link]

-

ResearchGate. A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. [Link]

-

ResearchGate. How can I hydrolyze an acetal in the presence of an ester?. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]

- 5. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-3-cyanopyridine | CAS#:6602-54-6 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure, bonding, and chemical characteristics of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited direct literature on this specific molecule, this guide establishes a robust scientific foundation by first examining its plausible precursor, 2-chloro-3-formylisonicotinonitrile. Through a detailed exploration of this well-documented analogue, we project the structural and electronic properties of the title compound. This guide elucidates the synthetic pathway, analyzes the intramolecular forces and bonding, and discusses the potential reactivity and applications, particularly in the context of drug discovery and development. All theoretical assertions are grounded in established chemical principles and supported by data from related compounds.

Introduction: The Strategic Importance of Substituted Isonicotinonitriles

Substituted pyridine scaffolds are cornerstones in the architecture of a vast array of pharmaceuticals and agrochemicals. The isonicotinonitrile framework, in particular, offers a unique combination of electronic properties and hydrogen bonding capabilities that are highly sought after in drug design. The introduction of a chloro-substituent at the 2-position significantly modulates the electron density of the pyridine ring, enhancing its reactivity towards nucleophilic substitution, a key reaction in the synthesis of diverse molecular libraries. Furthermore, the cyano group at the 4-position is a versatile functional handle and a potent hydrogen bond acceptor.

This guide focuses on 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, a molecule that combines these features with a dimethoxymethyl group at the 3-position. This acetal functionality serves as a protected aldehyde, offering a latent reactive site for further molecular elaboration. Understanding the intricate details of its structure and bonding is paramount for harnessing its full potential as a building block in the synthesis of novel therapeutic agents.

Foundational Analysis: The Precursor - 2-Chloro-3-formylisonicotinonitrile

A logical synthetic route to 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile proceeds via the acetalization of 2-chloro-3-formylisonicotinonitrile. Therefore, a thorough understanding of this precursor is essential.

Synthesis of the Aldehyde Precursor

The synthesis of 2-chloro-3-formylpyridine derivatives is well-established, often employing the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an activated aromatic compound, in this case, a substituted acetanilide, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction proceeds through a cyclization mechanism to yield the 2-chloro-3-formylpyridine core.[1]

Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylpyridine.

Structural and Spectroscopic Properties of the Aldehyde Precursor

2-Chloro-3-formylpyridine is a white to yellow crystalline solid with a melting point in the range of 50-54°C.[2] Its structure has been confirmed by various spectroscopic methods.

| Property | Data | Source |

| Molecular Formula | C₆H₄ClNO | [2] |

| Molecular Weight | 141.55 g/mol | [2] |

| Appearance | White to yellow powder/crystal | [2] |

| Melting Point | 50-54 °C | [2] |

| ¹H NMR (indicative) | Signals for aldehydic proton (~10 ppm) and aromatic protons | |

| IR Spectroscopy (indicative) | Strong C=O stretch (~1700 cm⁻¹), C-Cl stretch |

The presence of the electron-withdrawing chloro and formyl groups significantly influences the electronic distribution within the pyridine ring. The chlorine atom at the 2-position and the aldehyde at the 3-position create an electron-deficient ring system, which is crucial for its reactivity profile.

Synthesis and Structure of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

The conversion of the aldehyde precursor to the target dimethoxymethyl acetal is a standard and high-yielding organic transformation.

Proposed Synthetic Pathway: Acetalization

The formation of a dimethyl acetal from an aldehyde is typically achieved by reacting the aldehyde with methanol in the presence of an acid catalyst.[3] The reaction is reversible, and the removal of water drives the equilibrium towards the acetal product.

Experimental Protocol: Synthesis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile

-

Dissolve 2-chloro-3-formylisonicotinonitrile in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

-

Remove the excess methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Caption: Synthesis of the target compound via acetalization.

Molecular Structure and Bonding

The structure of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile can be confidently predicted based on its constituent parts.

Caption: Predicted structure of the target molecule.

Key Bonding Features:

-

Pyridine Ring: Aromatic, with delocalized π-electrons. The nitrogen atom is sp² hybridized and introduces a dipole moment towards itself.

-

C-Cl Bond: A polar covalent bond. The electronegative chlorine atom withdraws electron density from the pyridine ring, making the C2 position susceptible to nucleophilic attack.

-

C-C≡N (Cyano Group): A strong, polar triple bond. The nitrogen atom is sp hybridized and is a good hydrogen bond acceptor. The cyano group is strongly electron-withdrawing.

-

C-C(OCH₃)₂ (Dimethoxymethyl Group): The central carbon of the acetal is sp³ hybridized. The C-O bonds are polar. This group is sterically more demanding than the formyl group of the precursor.

The overall molecule is expected to be polar, with the primary dipole moments arising from the C-Cl, C≡N, and C-O bonds. The presence of multiple electronegative atoms (N, Cl, O) creates a molecule with several sites for potential intermolecular interactions.

Reactivity and Potential Applications in Drug Development

The unique combination of functional groups in 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile dictates its reactivity and makes it a valuable intermediate in drug synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the electron-deficient 2-position is a prime site for nucleophilic displacement. This allows for the introduction of a wide variety of substituents, such as amines, alcohols, and thiols, which are common pharmacophores.

-

Acetal Hydrolysis: The dimethoxymethyl group is a protecting group for the aldehyde. Under acidic conditions, it can be readily hydrolyzed to regenerate the formyl group, which can then undergo further reactions such as reductive amination, Wittig reactions, or condensation reactions.

-

Cyano Group Transformations: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, further expanding the synthetic possibilities.

Caption: Reactivity workflow of the target compound.

The strategic placement of these functional groups makes 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile an ideal scaffold for building complex molecules. Its derivatives could be investigated for a range of biological activities, leveraging the known efficacy of substituted pyridines in areas such as oncology, inflammation, and infectious diseases.

Conclusion

While direct experimental data on 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is not extensively available in the public domain, a robust understanding of its structure, bonding, and reactivity can be constructed through the analysis of its logical precursor and the application of fundamental chemical principles. This molecule represents a versatile synthetic intermediate with significant potential for the development of novel chemical entities in the pharmaceutical industry. Its carefully orchestrated array of functional groups offers multiple avenues for chemical modification, paving the way for the creation of diverse compound libraries for biological screening. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in drug discovery.

References

-

Patel, M. K., et al. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(2), 633-638. Retrieved from [Link]

-

Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(2), 75-86. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1334-1361. Retrieved from [Link]

-

Mary, Y. S., et al. (2020). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1202, 127260. Retrieved from [Link]

-

Ershov, O. V. (2009). The Synthesis of 2-Chloronicotinonitrile (2-Chloropyridine-3-carbonitrile) Derivatives. Chemistry of Heterocyclic Compounds, 45(1), 1-26. Retrieved from [Link]

-

Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5355. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile: A Versatile Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile (CAS No. 1186310-98-4), a strategically functionalized pyridine derivative with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the field, this document elucidates the compound's chemical attributes, plausible synthetic pathways, and its prospective applications as a key building block in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The strategic placement of diverse functional groups on the pyridine core allows for the fine-tuning of a compound's physicochemical properties, pharmacokinetic profile, and target engagement.[3][4]

Specifically, the isonicotinonitrile backbone, characterized by a nitrile group at the C4 position, offers a versatile handle for further chemical transformations. The introduction of a chlorine atom and a protected aldehyde at the C2 and C3 positions, respectively, as seen in 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile, creates a highly reactive and adaptable intermediate for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile is not broadly published, its properties can be inferred from its structural analogues, primarily 2-chloro-3-cyanopyridine.

| Property | Predicted Value/Information | Source/Rationale |

| CAS Number | 1186310-98-4 | Supplier Information |

| Molecular Formula | C9H9ClN2O2 | Calculated |

| Molecular Weight | 212.63 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF) | General solubility of similar organic molecules |

Spectroscopic Analysis (Predicted):

The spectroscopic characteristics of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile can be anticipated based on the analysis of related structures like 2-chloro-3-cyanopyridine.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methoxy protons of the dimethoxymethyl group, and the methine proton of the acetal. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chloro and nitrile substituents.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the pyridine ring carbons, the nitrile carbon, the acetal carbon, and the methoxy carbons. The carbon attached to the chlorine atom will exhibit a downfield shift.

-

IR Spectroscopy: The infrared spectrum should feature a prominent absorption band for the C≡N (nitrile) stretch, typically in the range of 2220-2240 cm⁻¹.[7] vibrations for the C-Cl bond and C-O bonds of the acetal will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Synthesis and Mechanistic Considerations

A plausible synthetic route to 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile would likely commence from a more readily available starting material, such as 2-chloro-3-formylisonicotinonitrile. The dimethoxymethyl group serves as a protecting group for the aldehyde functionality, which can be introduced under acidic conditions using methanol.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloro-3-formylisonicotinonitrile in anhydrous methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Extraction: The product is then extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol is crucial to drive the equilibrium of the acetal formation reaction towards the product side by preventing the hydrolysis of the acetal back to the aldehyde.

-

Acid Catalysis: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Basic Quench: Neutralizing the acid is necessary to prevent any potential acid-catalyzed side reactions during the work-up and purification steps.

Reactivity and Strategic Applications in Drug Discovery

The chemical architecture of 2-Chloro-3-(dimethoxymethyl)isonicotinonitrile offers multiple points for diversification, making it a valuable building block for combinatorial chemistry and lead optimization.

Key Reactive Sites and Their Potential Transformations:

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Properties and Applications of 2-[(2-Chloroacetyl)amino]benzamide (C₉H₉ClN₂O₂)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The molecular formula C₉H₉ClN₂O₂ represents a landscape of chemical diversity, with numerous potential isomers. Among these, 2-[(2-chloroacetyl)amino]benzamide has emerged as a compound of significant interest due to its versatile chemical reactivity and promising biological activities. This technical guide provides a comprehensive overview of 2-[(2-chloroacetyl)amino]benzamide, detailing its chemical and physical properties, synthesis methodologies, and exploring its established and potential applications in antimicrobial and anticancer research. Particular emphasis is placed on its role as a potential histone deacetylase (HDAC) inhibitor. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical entities.

Introduction: The Chemical Landscape of C₉H₉ClN₂O₂

The molecular formula C₉H₉ClN₂O₂ suggests a variety of structural isomers, each with unique chemical and physical properties. Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1] This can include constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the atoms have the same connectivity but differ in their spatial arrangement. A systematic search of chemical databases, such as PubChem, is crucial for identifying known isomers of a given molecular formula. For C₉H₉ClN₂O₂, one prominent and well-documented isomer is 2-[(2-chloroacetyl)amino]benzamide (PubChem CID: 519889).[2] This guide will focus primarily on this specific isomer due to the availability of scientific literature detailing its synthesis and biological evaluation.

Physicochemical Properties of 2-[(2-chloroacetyl)amino]benzamide

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-[(2-chloroacetyl)amino]benzamide.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O₂ | [2] |

| Molecular Weight | 212.63 g/mol | [2] |

| IUPAC Name | 2-[(2-chloroacetyl)amino]benzamide | [2] |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)CCl | [2] |

| InChI | InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-4-2-1-3-6(7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | [2] |

| InChIKey | LCDQTZCLXUMOGO-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 0.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

These properties provide insights into the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical for predicting its behavior in biological systems and for designing experimental protocols.

Synthesis of 2-[(2-chloroacetyl)amino]benzamide

General Synthesis Workflow

The synthesis involves the reaction of a primary amine (2-aminobenzamide) with an acyl chloride (chloroacetyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of 2-[(2-chloroacetyl)amino]benzamide.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzamide

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the cooled reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized 2-[(2-chloroacetyl)amino]benzamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H).

-

Melting Point Analysis: To assess the purity of the compound.

Biological Activities and Potential Applications

Derivatives of 2-aminobenzamide have been reported to exhibit a range of biological activities, suggesting potential therapeutic applications for 2-[(2-chloroacetyl)amino]benzamide.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 2-aminobenzamide derivatives.[3] While the specific mechanism of action for 2-[(2-chloroacetyl)amino]benzamide is not extensively detailed, the general antimicrobial mechanisms of related compounds often involve the disruption of essential cellular processes in microorganisms. The presence of the chloroacetyl group, a reactive electrophile, suggests a potential mechanism involving the alkylation of key biological nucleophiles, such as cysteine residues in enzymes, leading to their inactivation and subsequent cell death.

Proposed Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action for 2-[(2-chloroacetyl)amino]benzamide.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of interest for 2-aminobenzamide derivatives is their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. The overexpression or aberrant activity of certain HDACs is associated with the development and progression of various cancers.

HDAC inhibitors can induce the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-aminobenzamide scaffold is a known zinc-binding group that can chelate the zinc ion in the active site of HDACs, which is essential for their catalytic activity.[5]

HDAC Inhibition Signaling Pathway:

Caption: Signaling pathway of HDAC inhibition by 2-[(2-chloroacetyl)amino]benzamide.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2-[(2-chloroacetyl)amino]benzamide, standardized in vitro assays are employed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.

Protocol Workflow:

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Steps:

-

Preparation of Compound Stock Solution: Dissolve a known weight of 2-[(2-chloroacetyl)amino]benzamide in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro HDAC Inhibition Assay

Objective: To quantify the inhibitory activity of the compound against specific HDAC enzymes.

Protocol Workflow:

Caption: Workflow for an in vitro HDAC inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare assay buffer, a solution of the purified recombinant HDAC enzyme, and a fluorogenic HDAC substrate.

-

Compound Dilution: Prepare a series of dilutions of 2-[(2-chloroacetyl)amino]benzamide.

-

Enzyme Incubation: In a 96-well plate, incubate the HDAC enzyme with the different concentrations of the compound for a predefined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Reaction Development: After a specific incubation time, stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

2-[(2-chloroacetyl)amino]benzamide represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and potential for diverse biological activities, including antimicrobial and anticancer effects through mechanisms such as HDAC inhibition, make it a compelling subject for further investigation. Future research should focus on a more detailed elucidation of its mechanisms of action, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. This in-depth technical guide provides a solid foundation for researchers to build upon in their exploration of the chemical and biological properties of this intriguing molecule.

References

-

PubChem. 2'-carbamoyl-2-chloroacetanilide. National Center for Biotechnology Information. [Link]

-

El-Sayed, A. A.; et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2015, 20(10), 18637-18655. [Link]

-

Kiyokawa, S.; et al. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. 2010, 18(11), 3925-3933. [Link]

-

Ghare, S. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2024, 6(1), 26-27. [Link]

-

Wang, H.; et al. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. 2019, 7, 597. [Link]

-

Koukoulitsa, C.; et al. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. 2023, 66(19), 13491-13508. [Link]

-

Beckers, T.; et al. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer. 2007, 121(5), 1138-1148. [Link]

-

Chemistry LibreTexts. Isomers. [Link]

Sources

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of Di(selenophen-3-yl)methanol

InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of di(selenophen-3-yl)methanol (InChI Key: GJWYBPKJLNAJEQ-UHFFFAOYSA-N). This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of organoselenium chemistry. We will delve into a plausible synthetic route, detail a full suite of analytical characterization techniques, and explore the promising biological activities of this and related organoselenium compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for the investigation of this intriguing molecule.

Introduction: The Rising Prominence of Organoselenium Compounds in Drug Discovery

Organoselenium compounds have emerged as a significant class of molecules in medicinal chemistry and materials science.[1] The incorporation of selenium into organic scaffolds can profoundly influence their biological activity, often imparting unique antioxidant, anticancer, and antimicrobial properties.[1][2] Selenophenes, the selenium-containing isosteres of thiophenes and furans, are of particular interest due to their diverse biological activities, including potential as antidepressant, anticonvulsant, and antitumor agents.[1] Di(selenophen-3-yl)methanol represents a structurally intriguing example of this class, and this guide will provide a detailed roadmap for its scientific exploration.

Synthesis of Di(selenophen-3-yl)methanol: A Grignard-Based Approach

Proposed Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from 3-bromoselenophene:

-

Formation of the Grignard Reagent: 3-Bromoselenophene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the 3-selenophenylmagnesium bromide Grignard reagent.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is then reacted with 3-selenophenecarboxaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired di(selenophen-3-yl)methanol.

Caption: Proposed synthesis of di(selenophen-3-yl)methanol via a Grignard reaction.

Detailed Experimental Protocol

Materials:

-

3-Bromoselenophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

3-Selenophenecarboxaldehyde

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add magnesium turnings to the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromoselenophene in anhydrous diethyl ether.

-

Add a small amount of the 3-bromoselenophene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

-

Once initiated, add the remaining 3-bromoselenophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction and Workup:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-selenophenecarboxaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude di(selenophen-3-yl)methanol.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analytical Characterization: A Multi-Technique Approach

A thorough characterization of the synthesized di(selenophen-3-yl)methanol is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₈OSe₂ |

| Molecular Weight | 290.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) |

Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the selenophene rings, the methine proton, and the hydroxyl proton. The aromatic protons will likely appear as multiplets in the range of δ 7.0-8.0 ppm. The methine proton (CH-OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.0-6.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Aromatic carbons are expected in the δ 120-150 ppm region. The methine carbon (CH-OH) should appear in the δ 60-80 ppm range.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing two selenium atoms. The most abundant isotope of selenium is ⁸⁰Se, so the molecular ion peak [M]⁺ should be centered around m/z 290.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a hydroxyl group (-OH), a selenophene ring, or cleavage of the C-C bond adjacent to the alcohol.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, indicative of intermolecular hydrogen bonding.[5]

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for a secondary alcohol is typically observed in the 1100-1200 cm⁻¹ region.[6]

-

Selenophene Ring Vibrations: Characteristic ring stretching and bending vibrations for the selenophene rings will be present in the fingerprint region (below 1500 cm⁻¹).

Caption: A multi-technique approach for the characterization of di(selenophen-3-yl)methanol.

Potential Biological Activities and Applications in Drug Development

Organoselenium compounds are known to possess a wide range of biological activities, making them attractive candidates for drug discovery.[1]

Antioxidant Properties

Many organoselenium compounds exhibit potent antioxidant activity, often by mimicking the action of the selenoenzyme glutathione peroxidase (GPx).[7][8] They can catalytically reduce reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The antioxidant potential of di(selenophen-3-yl)methanol can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[9]

Anticancer Activity

The anticancer properties of organoselenium compounds are well-documented.[2][10] Their mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] The structural similarity of di(selenophen-3-yl)methanol to other bioactive diarylmethanols suggests that it may also possess antiproliferative activity against various cancer cell lines.

Antimicrobial Activity

Certain organoselenium compounds have demonstrated promising activity against a range of bacteria and fungi.[10] The antimicrobial potential of di(selenophen-3-yl)methanol could be explored against clinically relevant pathogens.

Safety and Handling

Organoselenium compounds should be handled with care, as some can be toxic. It is essential to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Waste Disposal: Dispose of all selenium-containing waste in accordance with institutional and local regulations for hazardous waste.

Conclusion

Di(selenophen-3-yl)methanol is a fascinating molecule with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for its synthesis, characterization, and the exploration of its biological activities. The methodologies outlined here are based on established chemical principles and provide a solid foundation for further research into this and other novel organoselenium compounds. As the field of organoselenium chemistry continues to expand, compounds like di(selenophen-3-yl)methanol will undoubtedly play a crucial role in the development of new therapeutic agents and advanced materials.

References

-

Molecules. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. [Link]

-

Taylor & Francis Online. (2024). Organoselenium compounds beyond antioxidants. [Link]

-

MDPI. (2014). Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library. [Link]

-

ACS Publications. (2026). Constructing an Optimum Receptor Based on Trifurcated Chalcogen Bonding. [Link]

-

MDPI. (2016). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

PubMed. (2021). Synthesis and Antioxidant Properties of Organoselenium Compounds. [Link]

-

PMC. (2022). Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

-

ResearchGate. (2020). Simple and Efficient “One‐Pot” Synthesis of Diphenylaryl (Heteroaryl) Methanols from Benzene. [Link]

-

ResearchGate. (2017). Biological Activity of Synthetic Organoselenium Compounds: What do we Know about the Mechanism?. [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

-

MDPI. (2020). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. [Link]

-

MDPI. (2020). Biological Activity of Selenium and Its Impact on Human Health. [Link]

-

NIH. (2018). Synthesis and Biological Evaluation of Novel Selenyl and Sulfur-l-Dopa Derivatives as Potential Anti-Parkinson's Disease Agents. [Link]

Sources

- 1. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antioxidant Properties of Organoselenium Compounds [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules | MDPI [mdpi.com]

- 10. Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Chlorinated Isonicotinonitrile Derivatives

This guide provides a comprehensive exploration of the reactivity of chlorinated isonicotinonitrile derivatives, a class of compounds of significant interest to researchers, scientists, and professionals in drug development. The unique electronic properties of the polychlorinated pyridine ring, combined with the versatile cyano group, offer a rich landscape for synthetic transformations. This document moves beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles, enabling the rational design of synthetic routes and the troubleshooting of experimental challenges.

The Core Architecture: Understanding the Electronic Landscape

The reactivity of chlorinated isonicotinonitriles is fundamentally governed by the interplay of two key features: the electron-deficient nature of the pyridine ring, further intensified by multiple chlorine substituents, and the strong electron-withdrawing character of the nitrile group at the 4-position.

The nitrogen atom in the pyridine ring, along with the chlorine atoms, exerts a strong inductive electron-withdrawing effect. This creates a highly electron-poor (electrophilic) aromatic system, which is exceptionally activated towards nucleophilic attack. The nitrile group at the C-4 position further enhances this effect through both inductive and resonance effects, stabilizing the negative charge in the intermediate of nucleophilic aromatic substitution (SNAr) reactions.

This electronic arrangement dictates the primary modes of reactivity, which can be broadly categorized into:

-

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring: The most prominent reaction pathway, allowing for the sequential and often regioselective displacement of chlorine atoms.

-

Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Cl bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Transformations of the Nitrile Group: Utilizing the cyano moiety as a precursor for other valuable functional groups like carboxylic acids and primary amines.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

Nucleophilic aromatic substitution is a cornerstone of chlorinated isonicotinonitrile chemistry.[1] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for the reaction.

On a pyridine ring, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the resulting negative charge through resonance.[2] In the case of chlorinated isonicotinonitriles, the positions ortho and para to the nitrogen (C-2, C-6, and C-4) are highly activated. With the C-4 position occupied by the nitrile group, the C-2 and C-6 positions become the most reactive sites for nucleophilic attack.

Sources

The Therapeutic Potential of Substituted Cyanopyridines: A Technical Guide for Drug Discovery

Abstract

The substituted cyanopyridine scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this versatile heterocyclic motif, with a focus on its anticancer, antimicrobial, and enzyme-inhibitory properties. We delve into the molecular mechanisms underpinning these activities, elucidate key structure-activity relationships, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of novel cyanopyridine derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.